molecular formula C12H11BrN2O2S B2413906 1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole CAS No. 956977-35-8

1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole

Cat. No. B2413906
CAS RN: 956977-35-8
M. Wt: 327.2
InChI Key: LRMLUNUXYZWUFS-UHFFFAOYSA-N
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Description

The compound “1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-bromophenylsulfonyl group and a cyclopropyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile on the carbon atoms of the aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its constituent parts. It would have a pyrazole core, with a 4-bromophenylsulfonyl group and a cyclopropyl group attached. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania strains transmitted through sandfly bites, affects millions worldwide. Existing treatments face challenges due to suboptimal outcomes and drug-resistant strains. Research has shown that certain hydrazine-coupled pyrazoles, including compound 13, exhibit potent antileishmanial activity . Compound 13 demonstrated superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further support its efficacy against Leishmania .

Antimalarial Potential

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a global health concern. Drug-resistant Plasmodium falciparum complicates treatment. Hydrazine-coupled pyrazoles, such as compounds 14 and 15, have shown promise as antimalarial agents. Compound 15 achieved 90.4% suppression against Plasmodium berghei, highlighting its potential .

Synthesis and Structural Verification

Researchers successfully synthesized hydrazine-coupled pyrazoles and verified their structures using elemental microanalysis, FTIR, and 1H NMR techniques. For example, compound 4, an intermediate, was characterized by its 1H NMR data .

Other Potential Applications

While the above applications are well-documented, ongoing research may reveal additional uses for this compound. Investigating its effects on other diseases, cellular pathways, or biological targets could yield valuable insights.

Future Directions

The future directions for this compound would depend on its properties and potential applications. For example, if it shows promising pharmacological activity, it could be further developed as a therapeutic agent .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-cyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMLUNUXYZWUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole

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